2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol
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Overview
Description
2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol is a complex organic compound characterized by the presence of bromine, nitro, and phenol functional groups, along with a tetrafluoroethoxy-substituted phenyl imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of bromine and nitro groups, and finally the attachment of the tetrafluoroethoxy-substituted phenyl imino moiety. Common synthetic routes include:
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the imino moiety: Reaction of the phenol derivative with 4-(1,1,2,2-tetrafluoroethoxy)aniline under appropriate conditions to form the imino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Reduction: Formation of 2-amino-4-bromo-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The phenol and imino moieties can also participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol is unique due to the presence of the tetrafluoroethoxy-substituted phenyl imino moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9BrF4N2O4 |
---|---|
Molecular Weight |
437.14 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H9BrF4N2O4/c16-12-6-10(22(24)25)5-8(13(12)23)7-21-9-1-3-11(4-2-9)26-15(19,20)14(17)18/h1-7,14,23H |
InChI Key |
GXRKZAHPNVKLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OC(C(F)F)(F)F |
Origin of Product |
United States |
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